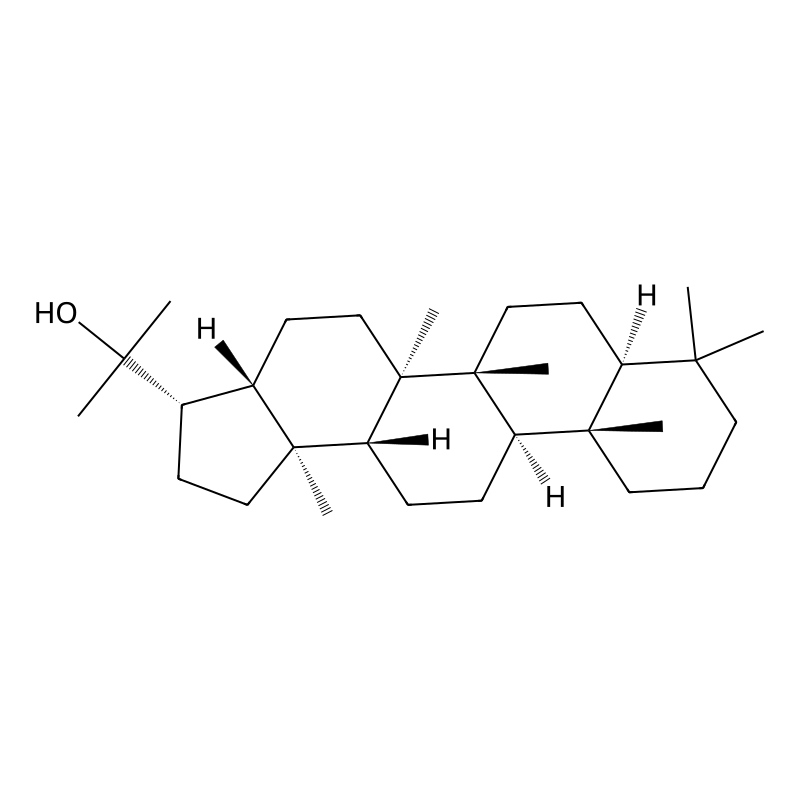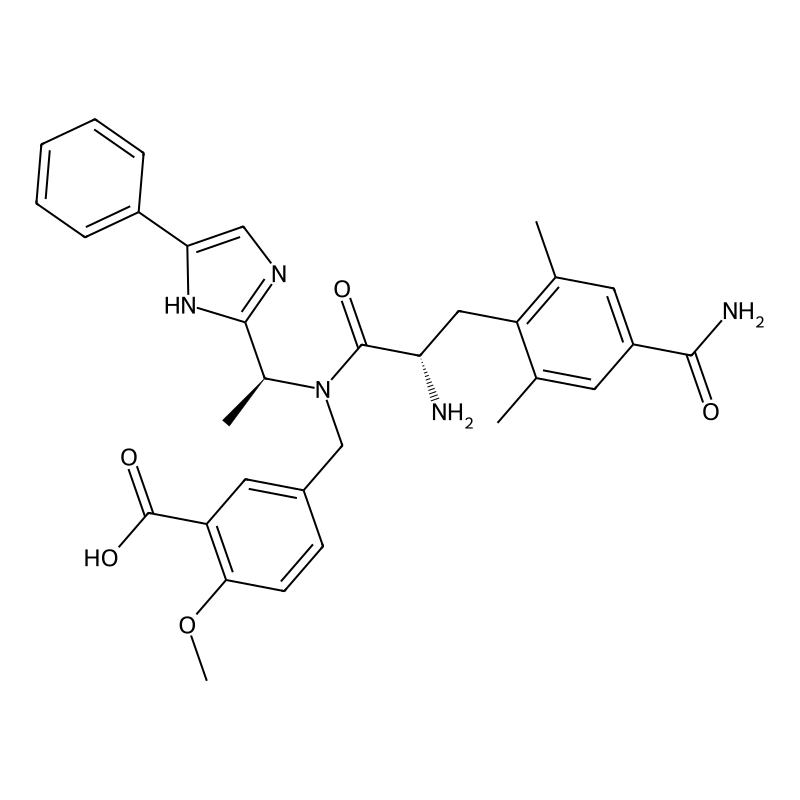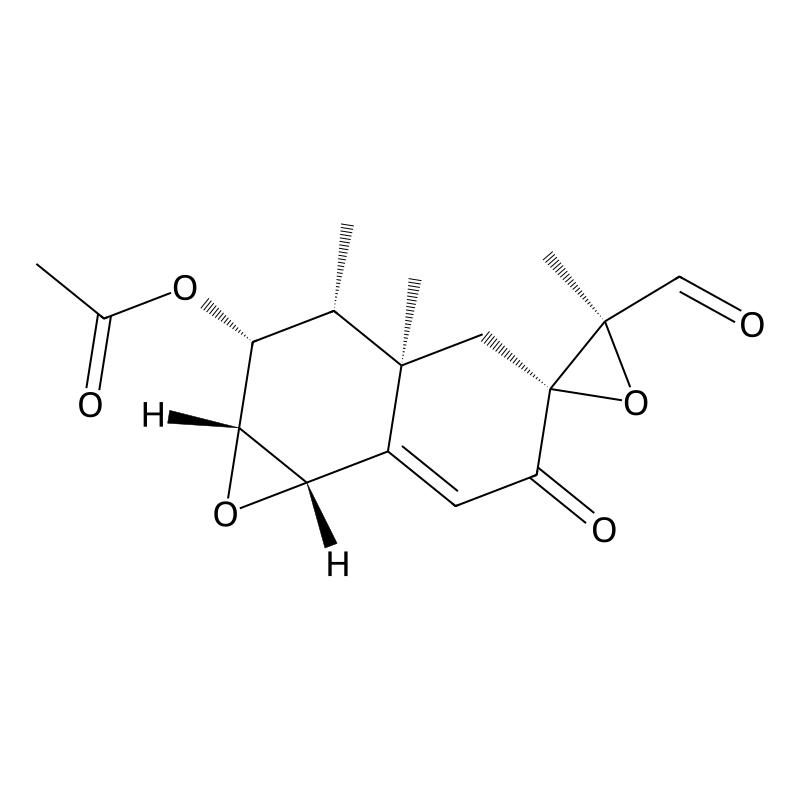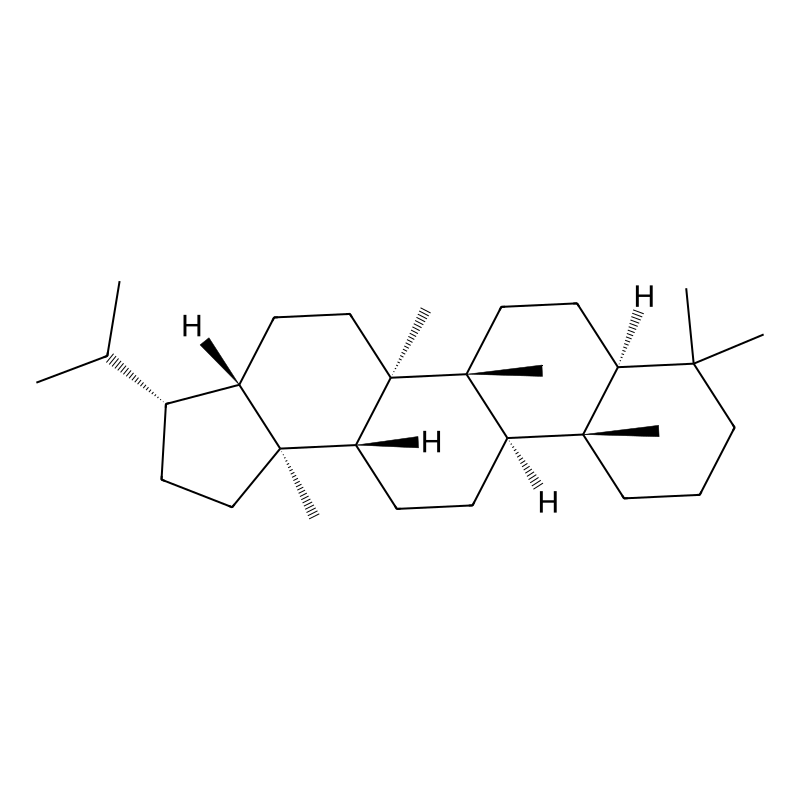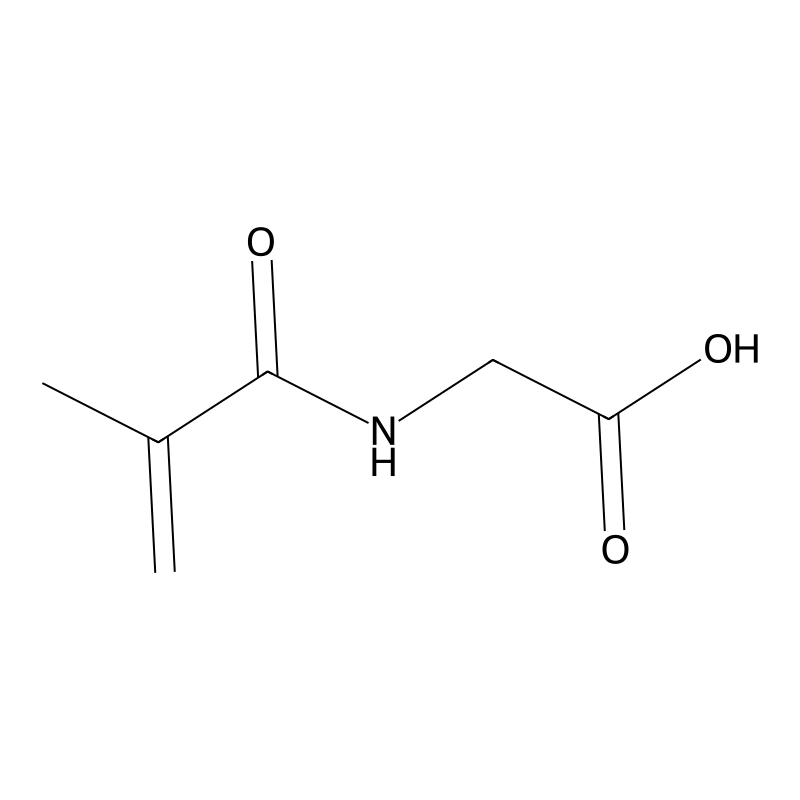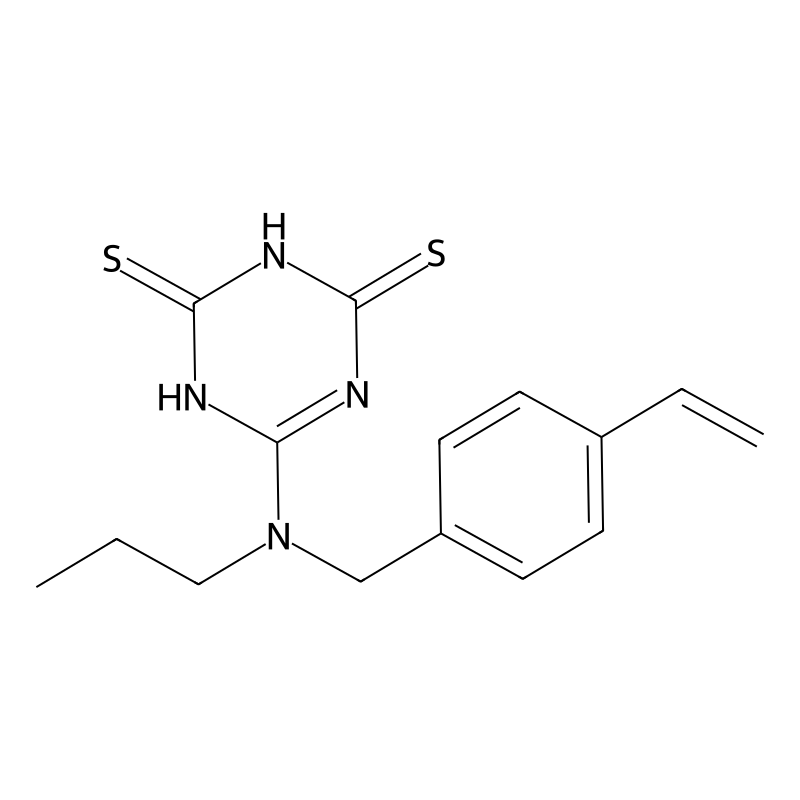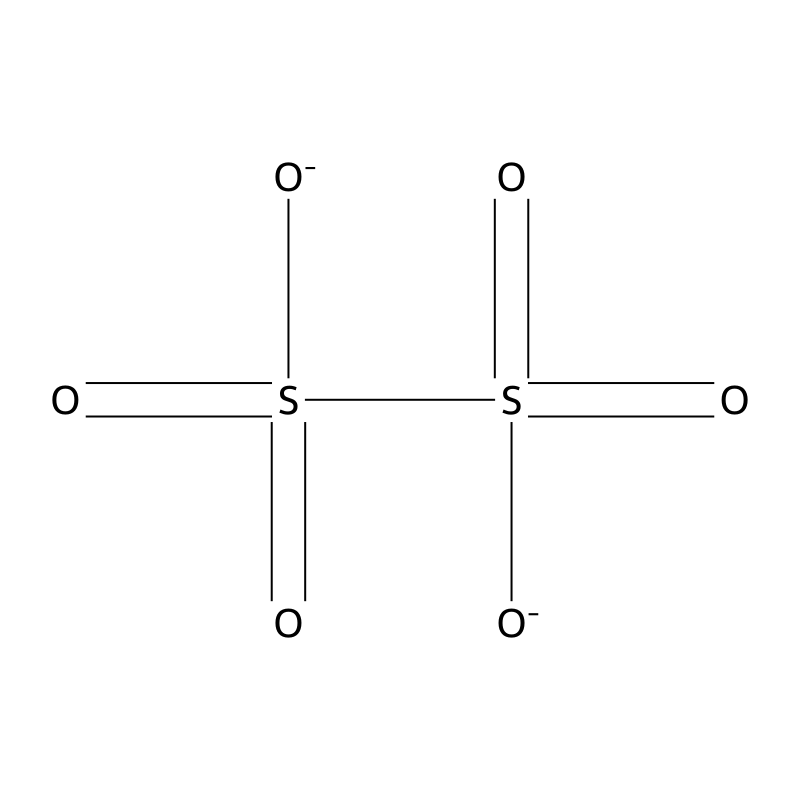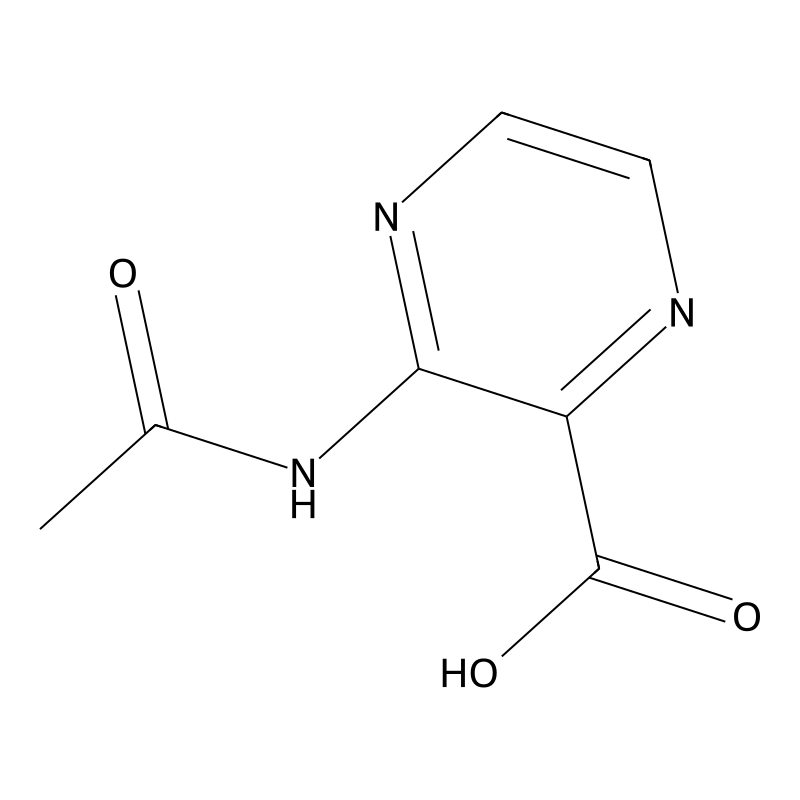1,2-Pentadiene
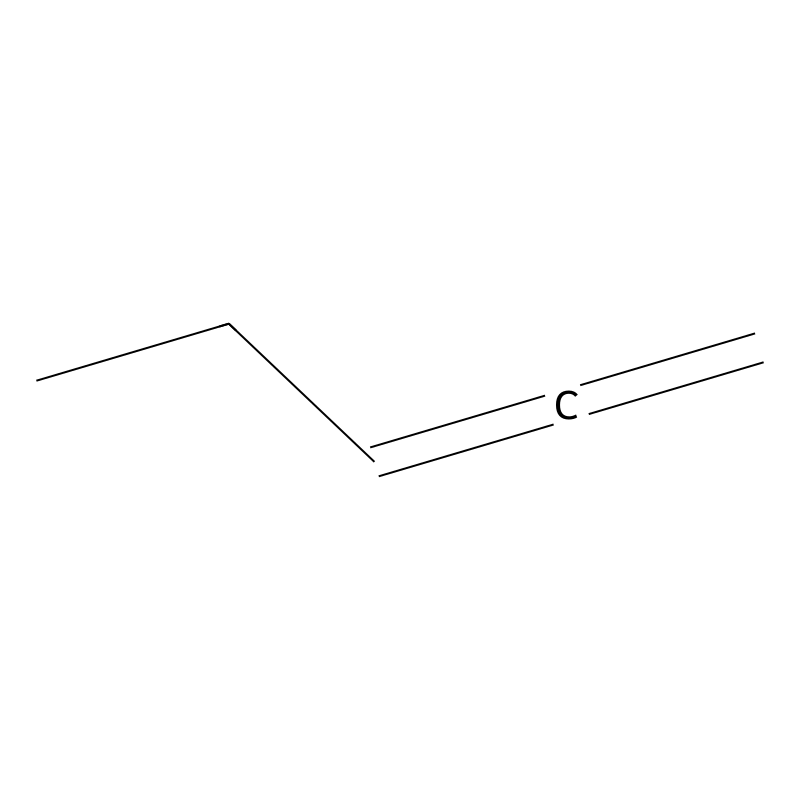
Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Organic Synthesis
1,2-Pentadiene serves as a versatile starting material for the synthesis of numerous organic compounds. Due to its reactive double bonds, it readily undergoes various chemical reactions, allowing researchers to create complex molecules with specific functionalities. These functionalities can be crucial for applications in pharmaceuticals, materials science, and agriculture [].
For instance, 1,2-Pentadiene can be used to synthesize:
- Biologically active compounds: By incorporating 1,2-Pentadiene into their structure, researchers can develop new drugs, pesticides, and herbicides [].
- Fine chemicals: Its reactivity allows for the creation of specialized chemicals used in various industrial processes [].
Monomer for Polymer Production
1,2-Pentadiene plays a significant role in polymer chemistry as a monomer for synthetic rubbers. When polymerized, it forms repeating units that contribute to the elastomeric properties (elasticity and flexibility) of the final material []. These synthetic rubbers find applications in:
- Tires: The elastomeric properties of 1,2-Pentadiene-derived polymers make them suitable for tire production [].
- Gaskets and seals: Their flexibility allows them to form tight seals in various industrial and automotive applications [].
- Hoses and tubing: The elastomeric nature makes them ideal for hoses and tubing that require flexibility and durability [].
Ligand in Organometallic Chemistry
1,2-Pentadiene can act as a ligand in organometallic complexes. Ligands are molecules that bind to central metal atoms in these complexes, influencing their reactivity and stability []. By using 1,2-Pentadiene as a ligand, researchers can:
- Study the behavior of metal catalysts: Understanding how 1,2-Pentadiene interacts with metals can aid in the development of new and efficient catalysts for various chemical reactions [].
- Design novel materials: The unique properties of organometallic complexes containing 1,2-Pentadiene as a ligand can lead to the creation of innovative materials with specific functionalities [].
1,2-Pentadiene, also known as ethyl allene, is a conjugated diene with the molecular formula C₅H₈. It features a linear carbon chain with two double bonds positioned between the first and second, and third and fourth carbon atoms. This unique structure allows for significant electron delocalization due to the overlapping p orbitals, making 1,2-pentadiene more reactive than non-conjugated dienes . The compound is a colorless liquid with a pungent odor and is flammable, posing various health hazards upon inhalation or skin contact .
1,2-Pentadiene is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or swallowed and can irritate the skin and eyes. Here are some specific safety concerns:
- Flammability: Flash point -17 °C, making it highly flammable [].
- Toxicity: Acute inhalation toxicity studies in rats indicate moderate toxicity. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Reactivity: Reacts readily with strong oxidizing agents and can undergo explosive polymerization under certain conditions [].
- Polymerization: 1,2-pentadiene can polymerize to form synthetic rubbers, contributing to the elastomeric properties of materials.
- Halogenation: It reacts with halogens (e.g., bromine) to yield addition products across its double bonds .
- Isomerization: The compound can undergo isomerization to form 1,3-pentadiene through highly exothermic reactions . The rate expressions for isomerization have been documented, indicating significant pathways for radical production during decomposition .
While 1,2-pentadiene is not naturally abundant in biological systems, its derivatives are found in polyunsaturated fatty acids such as linoleic acid and arachidonic acid. These compounds are crucial in various biological processes, including signaling pathways and inflammatory responses . The reactivity of 1,2-pentadiene derivatives leads to lipid peroxidation, which can generate signaling molecules involved in plant defense mechanisms .
1,2-Pentadiene can be synthesized through several methods:
- Dehydration of Alcohols: One common method involves the dehydration of 1-pentanol or other pentanols under acidic conditions.
- Elimination Reactions: The compound can also be produced via elimination reactions from suitable precursors like halides or sulfonates.
- Diels-Alder Reactions: It can serve as a diene in Diels-Alder reactions to create more complex structures.
These methods leverage the compound's reactivity and structural properties to generate various derivatives and related compounds .
1,2-Pentadiene has several applications across different fields:
- Polymer Chemistry: As a monomer for synthetic rubbers, it enhances elasticity and flexibility in materials used for tires and seals.
- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Ligand Chemistry: In organometallic chemistry, it acts as a ligand that binds to metal centers, influencing their reactivity and stability .
Research into the interactions of 1,2-pentadiene with various reagents has revealed important insights into its reactivity patterns. For instance:
- Studies have shown that 1,2-pentadiene readily forms radicals upon decomposition under thermal conditions. These radicals can participate in subsequent reactions leading to diverse products .
- Investigations into its polymerization behavior highlight its potential as a building block for advanced materials with tailored properties.
These studies underscore the compound's importance in both fundamental and applied chemistry contexts.
Several compounds share structural similarities with 1,2-pentadiene. Notable examples include:
| Compound | Structure | Unique Features |
|---|---|---|
| 1,3-Pentadiene | H₂C=CH−CH=CH−CH₃ | More stable due to isolated double bonds; widely used in polymer chemistry. |
| 1,4-Pentadiene | H₂C=CH−CH₂−CH=CH₂ | Contains non-conjugated double bonds; less reactive than 1,2-pentadiene. |
| Cyclopentadiene | A cyclic compound | Exhibits unique reactivity patterns due to ring strain; used in Diels-Alder reactions. |
The uniqueness of 1,2-pentadiene lies in its conjugated diene system which enhances its reactivity compared to other pentadienes. Its ability to participate in both radical and ionic reactions makes it a versatile compound in organic synthesis and materials science .
Molecular Geometry and Bonding Configuration
1,2-Pentadiene (penta-1,2-diene) is a linear cumulene with the molecular formula $$ \text{C}5\text{H}8 $$, featuring two adjacent double bonds between the first three carbon atoms ($$ \text{CH}2\text{=C=C-CH}2\text{CH}_3 $$). The central carbon atom (C2) is sp-hybridized, while the terminal carbons (C1 and C3) are sp²-hybridized. This hybridization pattern results in a linear geometry at the central carbon, with bond angles of 180° between the C1–C2–C3 chain. The orthogonal orientation of the sp²-hybridized terminal carbons creates a non-planar arrangement of substituents, resembling an elongated tetrahedron.
Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Bond length (C=C) | ~1.315 Å (central C=C) | |
| Bond length (C–C single) | ~1.48 Å | |
| Bond angle (C1–C2–C3) | 180° | |
| Bond dissociation energy (C–H) | ~87.7 kcal/mol |
The molecule’s electronic structure is characterized by two orthogonal π-bonds between C1–C2 and C2–C3, with no conjugation across the central carbon due to the linear geometry. This contrasts with conjugated dienes like 1,3-pentadiene, where π-electrons delocalize across alternating single and double bonds.
Conformational Analysis and Stereoelectronic Effects
The rigidity of the cumulated diene system imposes strict conformational constraints. The sp-hybridized central carbon restricts rotation, locking the molecule in a linear transoid configuration. Substituents on the terminal sp² carbons occupy orthogonal planes, minimizing steric and electronic repulsion.
Stereoelectronic effects manifest in:
- Electronic delocalization: The central carbon’s sp-hybridization enables partial π-bond overlap between adjacent double bonds, though weaker than in conjugated systems.
- Reactivity: The orthogonal π-system enhances electrophilic attack susceptibility compared to isolated or conjugated dienes.
- Acidity: The central C–H bond is more acidic than typical vinylic hydrogens due to resonance stabilization of the conjugate base.
Comparative Structural Features with Related Allenes
1,2-Pentadiene belongs to the allene family, which includes smaller analogs like propadiene ($$ \text{CH}2\text{=C=CH}2 $$) and larger cumulenes. A comparison with other pentadienes reveals distinct structural and thermodynamic properties:
| Compound | Structure | Stability | Key Feature |
|---|---|---|---|
| 1,2-Pentadiene | $$ \text{CH}2\text{=C=C-CH}2\text{CH}_3 $$ | Least stable | Linear geometry, sp-hybridized central C |
| 1,3-Pentadiene | $$ \text{CH}2\text{=CH-CH=CH-CH}3 $$ | Most stable (ΔHf = 18.1 kcal/mol) | Conjugated π-system, sp²-hybridization |
| 1,4-Pentadiene | $$ \text{CH}2\text{=CH-CH}2\text{-CH=CH}_2 $$ | Moderate stability | Isolated double bonds, non-planar |
1,2-Pentadiene’s heat of formation ($$ \text{ΔHf} = 33.6 \, \text{kcal/mol} $$) exceeds that of 1,3-pentadiene, reflecting its higher strain and lower resonance stabilization. Its bond dissociation energy for C–H bonds (~87.7 kcal/mol) is significantly lower than ethylene’s (~111 kcal/mol), underscoring enhanced radical reactivity.
The synthetic development of 1,2-pentadiene has evolved through several distinct historical phases, beginning with fundamental elimination chemistry in the early twentieth century. The earliest documented approaches to 1,2-pentadiene synthesis emerged from studies of allene chemistry and cumulative diene systems [1].
Dehydrohalogenation Methods
The dehydrohalogenation of 1,2-dihaloalkanes represents one of the foundational synthetic approaches to 1,2-pentadiene production. This methodology, first systematically explored in the 1930s, employs double elimination reactions using strong bases such as sodium amide in liquid ammonia [2] [3]. The process begins with the preparation of suitable dihaloalkane precursors, typically 1,2-dichloropentane or 1,2-dibromopentane, which undergo consecutive elimination reactions [4].
The mechanism proceeds through two successive elimination reactions following the traditional elimination pathway. The first elimination generates a vinyl halide intermediate, which subsequently undergoes a second elimination to form the cumulative diene system characteristic of allenes [2]. The reaction requires extremely strong bases due to the poor leaving group ability of halides adjacent to vinyl systems, with sodium amide in liquid ammonia being the preferred reagent system [5].
Typical reaction conditions involve temperatures ranging from negative seventy-eight degrees Celsius to room temperature, with yields generally falling between fifty and seventy percent [3]. The major limitation of this approach lies in the requirement for specifically substituted dihaloalkane precursors, which themselves must be synthesized through multi-step sequences [2].
Thermal Isomerization Processes
Thermal isomerization of 1,3-pentadiene to 1,2-pentadiene emerged as an alternative synthetic route during the 1950s. This approach exploits the thermodynamic relationship between conjugated and cumulative diene systems under high-temperature conditions [6] [7]. The process requires temperatures exceeding 400 degrees Celsius and typically employs inert atmospheric conditions to prevent oxidative degradation [8].
Detailed kinetic studies by Herzler, Manion, and Tsang revealed the complex nature of this transformation, documenting rate expressions for the conversion at temperatures between 1100 and 1250 Kelvin [6]. The thermal isomerization exhibits multiple competing pathways, including conversion to 1-pentyne and cyclopentene formation, which significantly limits the selectivity for 1,2-pentadiene production [6].
The thermodynamic driving force for this transformation arises from the relative stability differences between the isomeric pentadiene structures. While 1,3-pentadiene benefits from conjugation stabilization, 1,2-pentadiene formation becomes kinetically accessible at elevated temperatures through activation of carbon-hydrogen bonds alpha to the diene system [9].
Early Catalytic Approaches
The development of early catalytic methods for 1,2-pentadiene synthesis focused primarily on dehydration reactions of appropriately substituted alcohols. Dehydration of 2-methyl-2,4-pentanediol using supported metal catalysts provided yields ranging from sixty to seventy-five percent . This approach avoided the harsh conditions required for dehydrohalogenation while maintaining reasonable synthetic efficiency.
The catalytic dehydration methodology employed various metal oxide catalysts, including aluminum oxide-chromium oxide systems operating at temperatures around 600 degrees Celsius [11]. The process benefited from the presence of tertiary alcohol functionality, which facilitated elimination through carbocation intermediates .
Alternative dehydration approaches utilized acidic conditions for the conversion of 2-pentanol derivatives to 1,2-pentadiene. However, these methods suffered from significant limitations due to carbocation rearrangements, which led to the formation of various pentene isomers rather than the desired allene product .
Modern Catalytic Routes for 1,2-Pentadiene Production
Contemporary synthetic methodologies for 1,2-pentadiene production have been revolutionized through the development of sophisticated transition metal catalysis and organometallic chemistry. These approaches offer significantly improved selectivity, milder reaction conditions, and expanded substrate scope compared to historical methods.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling represents one of the most significant advances in modern 1,2-pentadiene synthesis. The methodology developed by Mateos-Gil, Mondal, and Feringa employs direct organolithium cross-coupling with aryl bromides to yield highly functionalized allenes [13]. This approach utilizes specially designed phosphine ligands, particularly SPhos and XPhos-based palladium catalysts, to achieve selective allene formation while preventing competing propargyl product formation [13].
The reaction proceeds through in situ generation of allenyl lithium species from terminal alkynes, followed by controlled addition to solutions containing palladium catalyst and aryl bromide substrates [13]. The selectivity for allene versus propargyl products depends critically on the choice of ligand system, with XPhos-based catalysts favoring allene formation through preferential transmetalation of the allenyl organometallic species [13].
Reaction conditions typically involve temperatures of 40 degrees Celsius in toluene solvent, with slow addition of the organolithium reagent over ninety minutes to maintain optimal catalyst turnover [13]. Yields consistently range from seventy-five to ninety percent with excellent regioselectivity exceeding ninety-five to five ratios [13].
The mechanism involves initial oxidative addition of the aryl bromide to palladium, followed by transmetalation with the allenyl lithium species. The critical selectivity-determining step occurs during the transmetalation, where the ligand environment influences the preferred coordination mode of the organolithium reagent [13].
Copper-Catalyzed Multi-Component Coupling
Copper-catalyzed three-component coupling reactions provide an alternative route to 1,2-pentadiene derivatives through combination of aldehydes, terminal alkynes, and secondary amines. This methodology, commonly referred to as the aldehyde-alkyne-amine coupling reaction, generates propargylic amine intermediates that can be converted to allenes through subsequent elimination reactions [14].
The copper catalysis employs copper iodide in combination with dicyclohexylamine at temperatures of 100 degrees Celsius [14]. The reaction proceeds through copper-acetylide formation, followed by nucleophilic addition of the aldehyde to generate propargylic copper intermediates. Subsequent reaction with amine components yields propargylic amines, which undergo base-promoted elimination to form the desired allene products [14].
Yields for this transformation typically range from sixty-five to eighty-five percent, with moderate selectivity for allene formation over competing alkyne products [14]. The methodology benefits from the commercial availability of starting materials and the relatively mild reaction conditions compared to traditional elimination approaches.
Rhodium-Catalyzed Asymmetric Allene Synthesis
Rhodium catalysis has emerged as a particularly powerful tool for the asymmetric synthesis of 1,2-pentadiene derivatives. The methodology employs chiral rhodium complexes with specialized phosphine ligands to achieve enantioselective allene formation from propargylic substrates [15] [16].
The rhodium-catalyzed approach typically utilizes traceless Petasis reactions, wherein propargylic hydrazides undergo rhodium-catalyzed fragmentation to generate chiral allenes with excellent enantioselectivity [17]. The reaction proceeds through formation of propargylic diazene intermediates, which undergo retro-ene fragmentation to yield the allene products with complete chirality transfer [17].
Reaction conditions involve rhodium complexes with chiral Josiphos ligands operating at 30 degrees Celsius in dichloromethane solvent [16]. The methodology achieves yields of eighty to ninety-five percent with enantioselectivities exceeding ninety-eight percent for suitable substrates [15].
The mechanism involves coordination of the propargylic substrate to rhodium, followed by intramolecular cyclization and subsequent fragmentation. The stereochemical outcome is controlled by the chiral ligand environment, which dictates the facial selectivity of the key bond-forming events [17].
Metallaphotoredox Catalysis
The most recent developments in 1,2-pentadiene synthesis involve metallaphotoredox catalysis, which combines photoredox catalysis with transition metal catalysis to achieve single-carbon atom insertion into alkenes. This methodology represents a significant departure from traditional allene synthesis approaches by constructing the cumulative diene system through carbene insertion chemistry [18].
The process employs gem-dibromocyclopropane precursors in combination with alkene substrates under photoredox conditions using cobalt co-catalysis [18]. The mechanism involves photochemical generation of cyclopropyl carbene intermediates, which undergo rapid ring opening to form allenes through a radical-based pathway [18].
Reaction conditions utilize visible light irradiation at room temperature with cobalt and photoredox catalysts operating in tandem [18]. The methodology achieves yields of seventy to eighty-five percent with good selectivity for allene formation [18]. The approach demonstrates particular utility for late-stage diversification of complex alkene-containing natural products and bioactive molecules [18].
Isolation and Purification Techniques
The isolation and purification of 1,2-pentadiene presents unique challenges due to its relatively low boiling point, potential for polymerization, and similarity to other pentadiene isomers. Modern purification strategies have evolved to address these challenges through specialized distillation techniques, chromatographic methods, and analytical characterization approaches.
Fractional Distillation Methods
Fractional distillation remains the primary large-scale purification technique for 1,2-pentadiene, exploiting its distinct boiling point of 45 degrees Celsius [8] [19]. The technique requires careful temperature control and reduced pressure conditions to prevent thermal decomposition and polymerization during the distillation process [20].
The National Institute of Standards and Technology documents the physical properties essential for effective distillation, including vapor pressure relationships and thermodynamic data necessary for column design [8] [21]. Effective fractional distillation typically employs columns with high theoretical plate numbers to achieve adequate separation from closely boiling impurities [20].
Industrial-scale distillation systems utilize specialized column packing and temperature control systems to maintain optimal separation efficiency. The process typically operates under reduced pressure to lower the effective boiling point and minimize thermal stress on the product [22]. Continuous monitoring through online gas chromatography ensures consistent product quality throughout the distillation campaign [20].
Recovery yields through fractional distillation typically range from eighty-five to ninety-two percent, with product purity generally achieving eighty-five to ninety percent [22]. The primary limitations involve losses due to co-distillation with closely boiling impurities and potential thermal degradation during extended heating periods [20].
Chromatographic Purification Strategies
Column chromatography provides superior purification for laboratory-scale 1,2-pentadiene isolation, achieving purities of ninety-five to ninety-eight percent through careful selection of stationary phase and mobile phase systems [23]. Silica gel represents the most commonly employed adsorbent, although special attention must be paid to the potential for allene rearrangement on acidic surfaces [24].
The purification process typically employs normal phase conditions with hydrocarbon eluents, taking advantage of the relatively nonpolar nature of 1,2-pentadiene [23]. Gradient elution systems using hexane with small amounts of ethyl acetate provide optimal separation from more polar impurities while maintaining product integrity [23].
Gas chromatographic analysis serves both analytical and preparative functions in 1,2-pentadiene purification. The National Institute of Standards and Technology provides extensive retention index data for various stationary phases, enabling optimal column selection for specific separation requirements [25]. Capillary columns with squalane stationary phases operating at fifty to seventy degrees Celsius provide excellent resolution for isomeric pentadiene mixtures [25].
Preparative high-performance liquid chromatography offers the highest achievable purity levels, reaching ninety-eight to ninety-nine percent for analytical-scale preparations [26]. Reversed-phase columns with acetonitrile-water mobile phases enable precise separation while maintaining compatibility with mass spectrometric detection for purity verification [26].
Extractive Distillation Applications
Extractive distillation using selective solvents provides an industrial-scale alternative for 1,2-pentadiene purification from complex mixtures containing multiple pentadiene isomers. Propylene carbonate has demonstrated particular effectiveness as a selective solvent for pentadiene separation [27].
The process exploits differential solubility interactions between the extractive solvent and various pentadiene isomers [27]. Propylene carbonate shows preferential interaction with conjugated dienes compared to cumulative dienes, enabling selective extraction of 1,2-pentadiene from mixtures containing 1,3-pentadiene and other conjugated isomers [27].
Operating conditions for extractive distillation typically involve elevated temperatures and controlled solvent-to-feed ratios to optimize separation efficiency [27]. The methodology achieves product purities of ninety to ninety-five percent with good recovery yields suitable for industrial applications [27].
Analytical Characterization Methods
Spectroscopic characterization plays a crucial role in confirming the identity and purity of isolated 1,2-pentadiene. Infrared spectroscopy provides definitive identification through the characteristic cumulative diene stretching frequency at 1966 wavenumbers [28] [29]. This absorption band serves as a diagnostic feature distinguishing 1,2-pentadiene from other pentadiene isomers, which lack the cumulative diene functionality [28].
Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through characteristic chemical shift patterns and coupling constants [30]. The allene hydrogen appears as a distinctive multiplet pattern, while carbon-13 spectroscopy reveals the unique cumulative carbon framework [30].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for purity assessment [21]. Gas chromatography-mass spectrometry combinations enable simultaneous separation and identification of trace impurities [31].
The development of specialized analytical methods for 1,2-pentadiene detection has found applications beyond synthetic chemistry, including environmental monitoring and quality control in industrial processes [31]. Mid-wave infrared detection systems provide rapid, non-destructive analysis suitable for process monitoring applications [31].
XLogP3
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
